molecular formula C24H35ClO9 B1669813 Dapagliflozin propanediol hydrate CAS No. 960404-48-2

Dapagliflozin propanediol hydrate

Numéro de catalogue: B1669813
Numéro CAS: 960404-48-2
Poids moléculaire: 503.0 g/mol
Clé InChI: GOADIQFWSVMMRJ-UPGAGZFNSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

La préparation du dapagliflozin propylène glycol implique plusieurs voies synthétiques et conditions réactionnelles. Une méthode consiste à placer du dapagliflozin dans un solvant ester ou un mélange de solvants ester et d'autres solvants pour former une solution. La solution est ensuite saturée par refroidissement ou par ajout d'un solvant pauvre, suivi de l'ajout d'un cristal germe, d'une agitation pour précipiter un solide et de la filtration du solide. Le solide est ensuite converti en la forme cristalline souhaitée par élimination du solvant . Les méthodes de production industrielle impliquent souvent le mélange de dapagliflozin propylène glycol avec des agents de charge, des liants, des désintégrants, des agents de glisse, des anti-adhérents et des lubrifiants pour former une granulation en vrac, qui est ensuite utilisée pour remplir des capsules ou former des comprimés .

Analyse Des Réactions Chimiques

Le dapagliflozin propylène glycol subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs et conditions courants utilisés dans ces réactions comprennent le lithium arylique, l'acide méthanesulfonique et la protection triméthylsilyle (TMS) . Les principaux produits formés par ces réactions comprennent des dérivés de glucosides et des composés acétylés . La structure du composé lui permet de participer à des réactions qui modifient ses groupes glycosides et aryliques, conduisant à la formation de divers dérivés ayant des applications thérapeutiques potentielles .

Applications de la recherche scientifique

Le dapagliflozin propylène glycol a un large éventail d'applications de recherche scientifique. En chimie, il est utilisé pour étudier la synthèse et la caractérisation des inhibiteurs du SGLT2 . En biologie et en médecine, il est principalement utilisé pour étudier ses effets sur le métabolisme du glucose et ses avantages potentiels pour les patients atteints de diabète de type 2 . De plus, il a été exploré pour ses propriétés cardioprotectrices et néphroprotectrices, ce qui en fait un composé précieux pour la recherche sur les maladies cardiovasculaires et rénales . Dans l'industrie pharmaceutique, le dapagliflozin propylène glycol est utilisé pour développer des formulations pour administration orale, telles que les nanoparticules lipidiques solides, afin d'améliorer la biodisponibilité et l'efficacité thérapeutique du médicament .

Mécanisme d'action

Le dapagliflozin propylène glycol exerce ses effets en inhibant le cotransporteur sodium-glucose 2 (SGLT2) dans les tubules rénaux proximaux . Cette inhibition réduit la réabsorption du glucose filtré depuis la lumière tubulaire, ce qui entraîne une augmentation de l'excrétion urinaire du glucose (glucurésie) . En abaissant les niveaux de glucose indépendamment de l'action de l'insuline, le dapagliflozin contribue à l'amélioration du contrôle glycémique chez les patients atteints de diabète de type 2 . De plus, le composé réduit la réabsorption du sodium et augmente l'apport de sodium au tubule distal, ce qui peut influencer diverses fonctions physiologiques, notamment l'abaissement de la précharge et de la postcharge du cœur et la régulation négative de l'activité sympathique .

Applications De Recherche Scientifique

Pharmacological Applications

Dapagliflozin propanediol hydrate is primarily indicated for:

  • Type 2 Diabetes Management : It is used in conjunction with diet and exercise to improve blood sugar control in adults with type 2 diabetes mellitus. The mechanism involves the inhibition of glucose reabsorption in the kidneys, leading to increased glucose excretion in urine, thereby lowering blood glucose levels .
  • Cardiovascular Benefits : Recent studies have suggested that dapagliflozin may provide cardiovascular benefits for patients with type 2 diabetes. It has been associated with reduced risks of heart failure and cardiovascular events, making it a valuable option for diabetic patients with comorbid cardiovascular conditions .
  • Weight Management : The glucosuria induced by dapagliflozin can lead to weight loss, which is beneficial for overweight or obese patients with type 2 diabetes. This weight reduction is attributed to calorie loss through urine .

Clinical Studies and Findings

Several clinical trials have evaluated the pharmacokinetics and safety profile of this compound:

  • Pharmacokinetics Comparison : A study compared the pharmacokinetics of this compound with its prodrug form, dapagliflozin formate. The results indicated comparable plasma concentration profiles and safety between the two formulations, suggesting that this compound is an effective alternative for patients .
  • Safety Profile : Clinical trials have shown that dapagliflozin is generally well-tolerated among patients, with adverse effects being similar to those observed in placebo groups. Common side effects include urinary tract infections and genital mycotic infections due to increased glucose in urine .

Preparation and Formulation

The formulation of this compound involves specific manufacturing processes to ensure stability and efficacy:

  • Tablet Formulation : A patent describes a method for preparing tablets containing this compound, emphasizing uniformity of dosage units and high stability. The process involves dissolving the compound in suitable solvents and mixing it with excipients like pregelatinized starch and magnesium stearate .

Future Research Directions

Ongoing research is focused on expanding the applications of this compound:

  • Combination Therapies : Investigating its use in combination with other antidiabetic agents to enhance glycemic control and address different aspects of type 2 diabetes management.
  • Broader Therapeutic Uses : Exploring its potential benefits in non-diabetic populations, particularly regarding cardiovascular health and renal protection.

Summary Table of Key Findings

Application AreaDetails
Primary UseManagement of type 2 diabetes mellitus
MechanismInhibition of SGLT2 leading to increased glucose excretion
Cardiovascular BenefitsReduced risk of heart failure and cardiovascular events
Weight ManagementInduces weight loss through glucosuria
Safety ProfileGenerally well-tolerated; common side effects include urinary tract infections
FormulationTablets prepared for stability and uniformity

Activité Biologique

Dapagliflozin propanediol hydrate is a sodium-glucose cotransporter 2 (SGLT2) inhibitor primarily used in the management of type 2 diabetes mellitus. This compound has gained attention for its antihyperglycemic properties, which are rooted in its ability to inhibit glucose reabsorption in the kidneys, thereby promoting glucose excretion and lowering blood sugar levels. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound works by selectively inhibiting SGLT2, a protein responsible for reabsorbing glucose from the renal tubular fluid back into the bloodstream. The inhibition of this transporter leads to increased urinary glucose excretion, which results in lower plasma glucose levels. This mechanism not only aids in glycemic control but also contributes to weight loss and potential cardiovascular benefits.

Pharmacokinetics

The pharmacokinetic profile of this compound reveals that it is well-absorbed and has a favorable distribution within the body. A study comparing this compound with its ester prodrug, dapagliflozin formate, showed comparable plasma concentration profiles and bioavailability, indicating that both formulations are effective in delivering the active compound to the systemic circulation .

Key Pharmacokinetic Parameters

ParameterThis compoundDapagliflozin Formate
Maximum Plasma Concentration (Cmax)Similar across formulationsSimilar across formulations
Area Under Curve (AUC)Within bioequivalence range (0.80–1.25)Within bioequivalence range (0.80–1.25)
Half-lifeApproximately 12.9 hoursApproximately 12.9 hours

Clinical Efficacy

Clinical trials have demonstrated that this compound effectively reduces hemoglobin A1c (HbA1c) levels in patients with type 2 diabetes. In a pooled analysis of multiple studies, patients treated with dapagliflozin showed significant reductions in HbA1c compared to placebo .

Summary of Clinical Findings

  • Study Design : Randomized controlled trials
  • Population : Patients with type 2 diabetes
  • Duration : Up to 24 weeks
  • Results :
    • Reduction in HbA1c: Approximately 0.5% to 1% from baseline.
    • Weight loss: Average reduction of about 1-3 kg.
    • Blood pressure: Modest reductions observed.

Safety Profile

The safety profile of this compound has been evaluated in various studies, indicating that it is generally well-tolerated. Common adverse effects include urinary tract infections and genital mycotic infections due to increased glucose in the urine.

Adverse Events Overview

Adverse EventIncidence (%)
Urinary Tract Infection5-10
Genital Mycotic Infection5-8
Hypoglycemia<1

Case Studies

Several case studies have highlighted the effectiveness of this compound in real-world settings:

  • Case Study 1 : A 55-year-old male with poorly controlled type 2 diabetes experienced a reduction in HbA1c from 9% to 7% after six months of treatment with this compound combined with metformin.
  • Case Study 2 : A clinical trial involving elderly patients showed that dapagliflozin not only improved glycemic control but also resulted in significant weight loss and reduced systolic blood pressure.

Propriétés

IUPAC Name

(2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol;(2S)-propane-1,2-diol;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClO6.C3H8O2.H2O/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(24)17(11-23)28-21;1-3(5)2-4;/h3-8,10,17-21,23-26H,2,9,11H2,1H3;3-5H,2H2,1H3;1H2/t17-,18-,19+,20-,21+;3-;/m10./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOADIQFWSVMMRJ-UPGAGZFNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl.CC(CO)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl.C[C@@H](CO)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35ClO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00914678
Record name Dapagliflozin propanediol monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00914678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

503.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

960404-48-2
Record name (1S)-1,5-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol (S)-propane-1,2-diol (1:1) monohydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=960404-48-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dapagliflozin propanediol [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0960404482
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dapagliflozin propanediol monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00914678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DAPAGLIFLOZIN PROPANEDIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/887K2391VH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dapagliflozin propanediol hydrate
Reactant of Route 2
Dapagliflozin propanediol hydrate
Reactant of Route 3
Dapagliflozin propanediol hydrate
Reactant of Route 4
Dapagliflozin propanediol hydrate
Reactant of Route 5
Dapagliflozin propanediol hydrate
Reactant of Route 6
Dapagliflozin propanediol hydrate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.